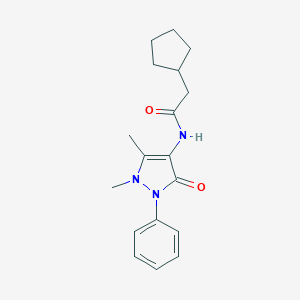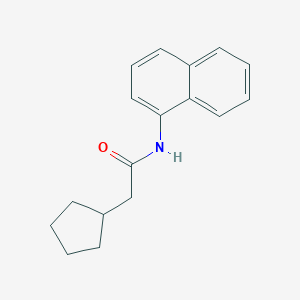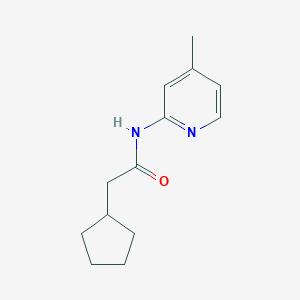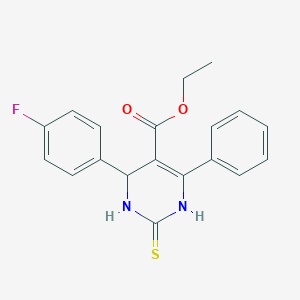amine CAS No. 825604-08-8](/img/structure/B474312.png)
[(2,5-Dichlorophenyl)sulfonyl](1-ethyl-2-hydroxyethyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains a sulfonyl group attached to a 2,5-dichlorophenyl group and an amine group attached to a 1-ethyl-2-hydroxyethyl group. Sulfonyl groups are often used in organic chemistry as protecting groups or as part of functional groups that can participate in a variety of reactions . The presence of the amine group suggests that this compound could act as a base or nucleophile in certain reactions .
Molecular Structure Analysis
The molecular structure would likely show the sulfonyl group attached to the phenyl ring, with the chlorine atoms at the 2 and 5 positions of the ring. The amine group would be attached to the ethyl group, with a hydroxy group on the second carbon .Chemical Reactions Analysis
Amines can participate in a variety of reactions, including alkylation, acylation, and reactions with sulfonyl chlorides to form sulfonamides . The sulfonyl group could also potentially participate in reactions, depending on the other groups present in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties would depend on the specific structure of the compound. Generally, amines have a fishy smell, are basic, and can form hydrogen bonds . Compounds with sulfonyl groups are typically polar and may have higher boiling points than similar compounds without sulfonyl groups .Mecanismo De Acción
Propiedades
IUPAC Name |
2,5-dichloro-N-(1-hydroxybutan-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl2NO3S/c1-2-8(6-14)13-17(15,16)10-5-7(11)3-4-9(10)12/h3-5,8,13-14H,2,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZHWAZIPZHMRAO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NS(=O)(=O)C1=C(C=CC(=C1)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2,5-Dichlorophenyl)sulfonyl](1-ethyl-2-hydroxyethyl)amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-chloro-5-[(2-ethoxyphenyl)carbamoyl]phenyl]thiophene-2-carboxamide](/img/structure/B474319.png)




![3-{3-(2,6-dimethylphenyl)-2-[(2,6-dimethylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-5-fluoro-1,3-dihydro-2H-indol-2-one](/img/structure/B474360.png)
![3-{3-(2,3-dimethylphenyl)-2-[(2,3-dimethylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-7-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B474375.png)
![6-chloro-3-{3-(2,5-dimethylphenyl)-2-[(2,5-dimethylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-7-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B474397.png)
![7-bromo-3-{3-(2,6-dimethylphenyl)-2-[(2,6-dimethylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B474422.png)
![3-{3-(2,6-dimethylphenyl)-2-[(2,6-dimethylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-7-ethyl-1,3-dihydro-2H-indol-2-one](/img/structure/B474426.png)
![3-{2-[(3-chlorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-7-ethyl-1,3-dihydro-2H-indol-2-one](/img/structure/B474460.png)
![5-bromo-3-{3-(3,5-dimethylphenyl)-2-[(3,5-dimethylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-7-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B474467.png)
![3-{3-(3,5-dimethylphenyl)-2-[(3,5-dimethylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-5-iodo-1,3-dihydro-2H-indol-2-one](/img/structure/B474472.png)
![3-{3-(3,5-dimethylphenyl)-2-[(3,5-dimethylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-5,7-dimethyl-1,3-dihydro-2H-indol-2-one](/img/structure/B474473.png)